molecular formula C16H14BrNO3 B5697820 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

Cat. No. B5697820
M. Wt: 348.19 g/mol
InChI Key: COPOBWZAZYGLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BKM120 and is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is a crucial signaling pathway that regulates cell growth, survival, and metabolism, making it an attractive target for cancer therapy.

Mechanism of Action

BKM120 selectively inhibits the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway by binding to the ATP-binding site of the catalytic subunit of 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile. This inhibition leads to a decrease in downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting these pathways, BKM120 induces cell death in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have both biochemical and physiological effects. Biochemically, BKM120 inhibits the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway, leading to a decrease in downstream signaling pathways, including the Akt/mTOR pathway. Physiologically, BKM120 induces cell death in cancer cells and inhibits tumor growth. Additionally, BKM120 has been found to have anti-inflammatory effects and to improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

BKM120 has several advantages for lab experiments. It is a selective inhibitor of the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway, making it a useful tool for studying the role of this pathway in cancer and other diseases. Additionally, BKM120 has been extensively studied in preclinical models, providing a wealth of data for researchers. However, there are also limitations to using BKM120 in lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Furthermore, BKM120 has been found to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BKM120. One area of interest is the development of more potent and selective 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile inhibitors that can overcome the limitations of BKM120. Additionally, there is a need for further studies on the efficacy of BKM120 in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BKM120 in humans.

Synthesis Methods

The synthesis of BKM120 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxyphenol with formaldehyde to form 5-bromo-2-methoxybenzyl alcohol. The alcohol is then reacted with potassium carbonate and benzyl bromide to form 5-bromo-2-methoxybenzyl bromide. The final step involves the reaction of 5-bromo-2-methoxybenzyl bromide with 2-cyanobenzonitrile in the presence of a base to form BKM120.

Scientific Research Applications

BKM120 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, ovarian cancer, and glioblastoma. In preclinical studies, BKM120 has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. Furthermore, BKM120 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,19H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPOBWZAZYGLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.